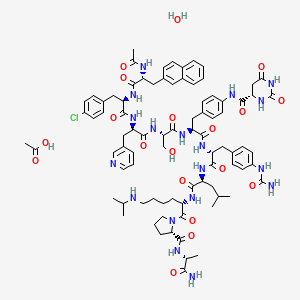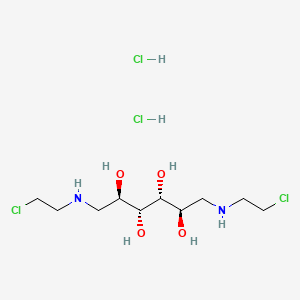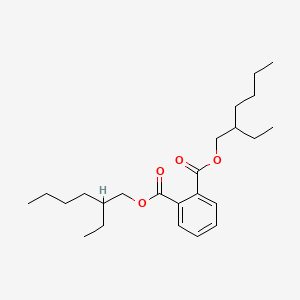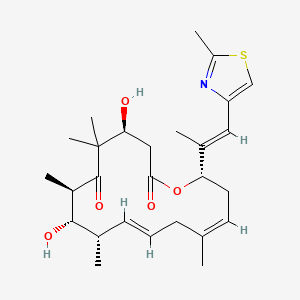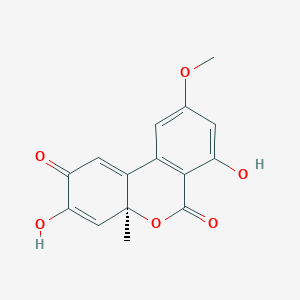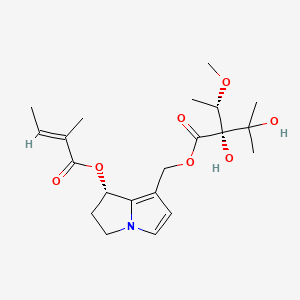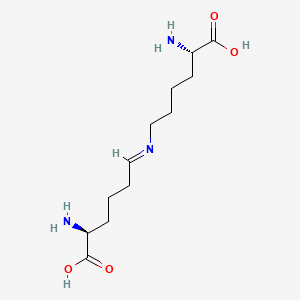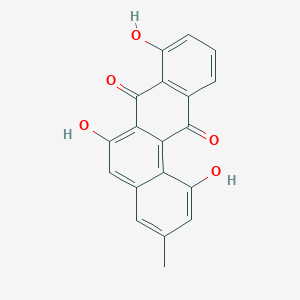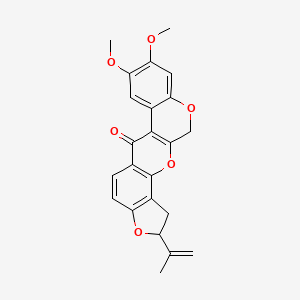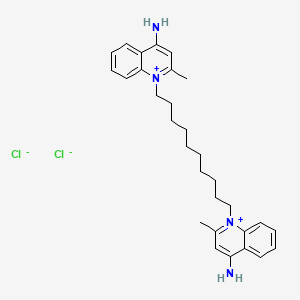
氯化脱氢喹啉
概述
描述
Dequalinium chloride is a quaternary ammonium cation and bolaamphiphile commonly available as the dichloride salt. It is widely used as an antiseptic and disinfectant due to its broad-spectrum antibacterial and antifungal properties . The compound is known for its effectiveness in treating infections of the mouth, throat, and vagina .
科学研究应用
氯化德卡林在科学研究中具有广泛的应用,包括:
化学: 用作广谱抗菌和抗真菌剂.
生物学: 由于其两亲性阳离子结构,研究了其在药物和基因递送系统中的潜力.
医学: 常用于非处方产品中,用于治疗口腔和咽喉感染,以及阴道细菌性疾病
工业: 用于生产防腐剂和消毒剂.
作用机理
氯化德卡林通过增加细菌细胞通透性来发挥作用,导致酶活性丧失,随后细胞死亡 。 它靶向多个分子途径,包括抑制蛋白激酶C和调节钙激活钾通道 。 此外,它与细菌中的各种多药转运蛋白和转录调节因子相互作用 .
作用机制
Target of Action
Dequalinium chloride is a quaternary ammonium cation antimicrobial agent . It has multi-targeted actions, possessing antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties . It is known to inhibit the protein kinase C (PKC) and block CNGA1 channels . It also interacts with different multidrug transporters (QacR, AcrB, EmrE) and with the transcriptional regulator RamR .
Mode of Action
Dequalinium chloride increases bacterial cell permeability and reduces enzymatic activity, thus causing cell death . It also suppresses the rat small conductance Ca2±activated K channel 2 (rSK2) and the activity of protein kinase C . It blocks CNGA1 channels and heteromeric CNGA1 CNGB1 channels .
Biochemical Pathways
Dequalinium chloride selectively targets mitochondria to deplete DNA and block energy production in cells . It also interferes with the correct functioning of diverse proteins . The anticancer effects of dequalinium chloride combine a mitochondrial action, a selective inhibition of kinases (PKC-alpha/beta, Cdc7/Dbf4), and a modulation of Ca(2+)-activated K(+) channels .
Pharmacokinetics
The main active substance of dequalinium chloride is barely absorbed . There is currently no detailed data on the pharmacokinetics of dequalinium chloride .
Result of Action
Dequalinium chloride effectively inhibits the growth of glioma cells in vitro and in vivo . It may promote glioma cell apoptosis by affecting the expression of NFKB2, HRAS, NF1, CBL, RAF1, and BCL-2 genes . It also has a rapid bactericidal and fungicidal action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dequalinium chloride. For instance, it has been suggested that dequalinium chloride could help reduce antibiotic consumption and thus warrants consideration as first-line treatment for bacterial vaginosis due to its broad spectrum, efficacy, safety, tolerability, and less likelihood of resistance .
未来方向
生化分析
Biochemical Properties
Dequalinium chloride plays a significant role in biochemical reactions due to its amphipathic nature, which allows it to interact with various biomolecules. It exhibits antibacterial, antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties . Dequalinium chloride interacts with enzymes such as F1-ATPase, inhibiting mitochondrial ATP synthesis and blocking glucose metabolism . It also targets proteins involved in the respiratory chain and glycolysis, disrupting bacterial cell metabolism and ribosomal protein synthesis .
Cellular Effects
Dequalinium chloride has profound effects on various types of cells and cellular processes. It disrupts bacterial cell permeability by absorbing into the bacterial cell surface and diffusing through the cell wall . Once inside the cell, dequalinium chloride denatures proteins involved in the respiratory chain and glycolysis, interfering with bacterial cell metabolism . In human cells, dequalinium chloride selectively accumulates in mitochondria, blocking mitochondrial enzymes and disrupting cellular energy production, leading to cell death . It also influences cell signaling pathways, such as the Raf/MEK/ERK1/2 and PI3K/Akt pathways, promoting apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of dequalinium chloride involves its ability to disrupt bacterial cell permeability and inhibit key enzymes. Dequalinium chloride absorbs into the bacterial cell surface, diffuses through the cell wall, and denatures proteins involved in the respiratory chain and glycolysis . By inhibiting bacterial F1-ATPase, dequalinium chloride blocks mitochondrial ATP synthesis and glucose metabolism . In human cells, dequalinium chloride selectively targets mitochondria, depleting DNA and blocking energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dequalinium chloride change over time. Dequalinium chloride is not readily absorbed into the systemic circulation following vaginal administration . Its concentration in vaginal fluid remains high, ensuring sustained antimicrobial activity . Long-term exposure to dequalinium chloride can lead to the depletion of mitochondrial DNA and disruption of cellular energy production
Dosage Effects in Animal Models
The effects of dequalinium chloride vary with different dosages in animal models. At low concentrations, dequalinium chloride effectively reduces the development of mutations that confer antibiotic resistance in bacteria . At high doses, dequalinium chloride can cause damage to the liver and kidneys, leading to renal and hepatic failure in mice . These findings highlight the importance of determining the optimal dosage to balance efficacy and safety.
Metabolic Pathways
Dequalinium chloride is involved in several metabolic pathways. It disrupts bacterial cell metabolism by denaturing proteins involved in the respiratory chain and glycolysis . By inhibiting bacterial F1-ATPase, dequalinium chloride blocks mitochondrial ATP synthesis and glucose metabolism . In human cells, dequalinium chloride influences metabolic pathways by altering redox balance and promoting apoptosis through the Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways .
Transport and Distribution
Dequalinium chloride is transported and distributed within cells and tissues through its amphipathic nature. Following vaginal administration, dequalinium chloride is not readily absorbed into the systemic circulation, ensuring localized antimicrobial activity . It selectively accumulates in mitochondria, where it blocks mitochondrial enzymes and disrupts cellular energy production . The transport and distribution of dequalinium chloride within cells and tissues are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
Dequalinium chloride exhibits specific subcellular localization, primarily targeting mitochondria. Its amphipathic nature allows it to selectively accumulate in mitochondria, where it disrupts mitochondrial enzymes and depletes mitochondrial DNA . This selective targeting is facilitated by the molecule’s structure, which includes two quinaldinium rings linked by a decylene chain . The subcellular localization of dequalinium chloride is crucial for its activity and function, particularly in promoting apoptosis in cancer cells .
准备方法
化学反应分析
反应类型
氯化德卡林会发生各种化学反应,包括:
氧化: 涉及将氧化剂添加到反应混合物中.
常用试剂和条件
氧化剂: 用于氧化步骤,以促进氯化德卡林的形成.
卤素: 用于取代反应,用其他卤素取代氯离子.
主要形成的产物
溴化德卡林: 通过用溴取代氯离子形成.
碘化德卡林: 通过用碘取代氯离子形成.
相似化合物的比较
氯化德卡林因其广谱活性及多重分子靶点而独一无二。类似的化合物包括:
氯己定: 另一种用作防腐剂的季铵化合物.
己胺啶: 一种具有防腐特性的苯基衍生物.
聚维酮碘: 一种卤素基防腐剂.
这些化合物与氯化德卡林有一些相似之处,但在其特定分子靶点和活性谱方面有所不同。
属性
| 1. Design of the Synthesis Pathway: The synthesis pathway for Dequalinium chloride involves the reaction of 1,10-decanediamine with 2-chloroacetic acid to form 1,10-decanediamine diacetate. The diacetate is then reacted with 4,4'-dichloro-2,2'-stilbenedisulfonic acid disodium salt to form Dequalinium chloride. 2. Starting Materials: ["1,10-decanediamine", "2-chloroacetic acid", "4,4'-dichloro-2,2'-stilbenedisulfonic acid disodium salt"] 3. Reaction: ["Step 1: Reaction of 1,10-decanediamine with 2-chloroacetic acid to form 1,10-decanediamine diacetate", "Step 2: Reaction of 1,10-decanediamine diacetate with 4,4'-dichloro-2,2'-stilbenedisulfonic acid disodium salt to form Dequalinium chloride"] | |
CAS 编号 |
522-51-0 |
分子式 |
C30H40ClN4+ |
分子量 |
492.1 g/mol |
IUPAC 名称 |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;chloride |
InChI |
InChI=1S/C30H38N4.ClH/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;1H/p+1 |
InChI 键 |
IHLKQCODTQXANL-UHFFFAOYSA-O |
SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-].[Cl-] |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-] |
外观 |
Solid powder |
| 522-51-0 | |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
6707-58-0 (Parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Acetate, Dequalinium Chloride, Dequalinium Decamine Dequadin Dequalinium Dequalinium Acetate Dequalinium Chloride Dequalinium Di-10-undecenoate Dequalinium Diacetate Dequalinium Dibromide Dequalinium Dichloride Dequalinium Diiodide Dequalinium Diundecenoate Di-10-undecenoate, Dequalinium Diacetate, Dequalinium Dibromide, Dequalinium Dichloride, Dequalinium Diiodide, Dequalinium Diundecenoate, Dequalinium Dynexan MHP Dynexan-MHP Evazol Fluomycin Gargilon Gurgellösung Ratiopharm Gurgellösung-ratiopharm Labosept Maltyl Solvidont Sorot |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, ] Dequalinium chloride interacts with the bacterial cytoplasmic membrane, disrupting cellular permeability and leading to protein denaturation. This disrupts vital cellular processes, ultimately causing bacterial death. It also interferes with ribosomal protein synthesis.
A: [, , ] Yes, Dequalinium chloride accumulates in mitochondria, particularly in carcinoma cells, and disrupts cellular energy production by inhibiting mitochondrial enzymes. This can lead to cell death.
A: [, ] Dequalinium chloride acts as a mitochondrial poison, primarily targeting carcinoma cells. It accumulates in their mitochondria and disrupts energy production, leading to cell death.
ANone: The molecular formula of Dequalinium chloride is C40H40Cl2N4. Its molecular weight is 627.67 g/mol.
A: [, ] Yes, researchers have employed techniques like nuclear magnetic resonance (NMR) spectroscopy and spectrophotometry to characterize Dequalinium chloride. NMR studies have been used to identify impurities in commercial samples []. Spectrophotometry, particularly in the UV-Vis range, is useful for quantitative analysis [, ].
ANone: Dequalinium chloride is not primarily known for its catalytic properties. Its applications primarily stem from its antimicrobial and potential anticancer activities.
ANone: The provided research does not offer detailed insights into computational studies or QSAR models for Dequalinium chloride.
A: [] Two quinolinium rings connected by a long bridging group are crucial for Dequalinium chloride's inhibitory activity. Modifications to these features could impact its potency and selectivity.
A: [] A long bridging group is necessary for optimal inhibition of electron transport activity. Shortening the bridge might reduce its ability to interact with its target.
A: Dequalinium chloride is commonly formulated as vaginal tablets [, , ]. While generally stable, specific formulation strategies might be employed to further enhance its stability, solubility, or bioavailability, though details are not provided in the research.
A: [, ] Dequalinium chloride exhibits low systemic absorption following vaginal administration, making it a suitable option for local treatment.
A: Researchers have utilized various methods to assess Dequalinium chloride's efficacy: * In vitro studies: Inhibition of bacterial growth [], assessment of effects on cancer cell lines [, , ]. * In vivo studies: Examining tumor growth inhibition in animal models [, , ]. * Clinical trials: Evaluating Dequalinium chloride's effectiveness in treating bacterial vaginosis and other vaginal infections [, , , , ].
A: [, ] Dequalinium chloride's multiple modes of action make the development of resistance less likely compared to traditional antibiotics.
A: Dequalinium chloride is generally considered safe for topical use [, , ]. It has a long history of clinical use, and serious adverse events are rare.
A: The provided research focuses on the topical application of Dequalinium chloride, particularly for vaginal infections [, , , , ]. Further research might explore targeted drug delivery strategies for other applications.
ANone: The research primarily focuses on the therapeutic aspects of Dequalinium chloride. While some studies mention monitoring treatment response through clinical and microbiological assessments, specific biomarkers are not extensively discussed.
A: High-performance liquid chromatography (HPLC) [, , , ] is widely used for the quantitative analysis of Dequalinium chloride in various formulations.
A: Researchers also utilize techniques like spectrophotometry [], microemulsion liquid chromatography [], and capillary electrophoresis [] to analyze Dequalinium chloride in different matrices.
ANone: The provided research does not offer specific insights into the environmental impact or degradation pathways of Dequalinium chloride.
A: [] Analytical methods for Dequalinium chloride, such as HPLC, undergo validation procedures to ensure accuracy, precision, and specificity.
A: [] Dequalinium chloride, as a pharmaceutical product, is subject to rigorous quality control measures during development, manufacturing, and distribution to maintain consistency, safety, and efficacy.
ANone: The research primarily focuses on Dequalinium chloride's antimicrobial and anticancer properties. Specific details regarding its immunogenicity or potential to elicit immunological responses are not elaborated upon.
ANone: The provided research does not offer specific information about Dequalinium chloride's interactions with drug transporters.
ANone: Specific interactions of Dequalinium chloride with drug-metabolizing enzymes are not extensively discussed in the research.
A: [, , , , ] Yes, alternatives for vaginal infections include metronidazole, clindamycin, and other antiseptics like povidone iodine. The choice of treatment depends on the specific infection, patient factors, and resistance patterns.
ANone: The provided research does not discuss specific strategies for recycling or waste management of Dequalinium chloride.
ANone: The research highlights the use of standard laboratory techniques and resources like cell cultures, animal models, and analytical instruments like HPLC for studying Dequalinium chloride.
A: [, ] Dequalinium chloride has been used as an antiseptic for over 50 years. Its potential as an anticancer agent and effectiveness against drug-resistant bacteria are more recent areas of research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



